molecular formula C22H22N2O7S B12408301 Zinquin AM ester

Zinquin AM ester

Cat. No.: B12408301
M. Wt: 458.5 g/mol
InChI Key: BQPOGHLPUDKWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinquin AM ester is a lipophilic, zinc-sensitive, cell-permeable fluorescent probe. It is an AM ester form of Zinquin, a commonly used sensor for cellular zinc status. This compound is widely used in scientific research for detecting zinc ions in living cells due to its ability to fluoresce upon binding with zinc ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinquin AM ester is synthesized through a series of chemical reactions involving the esterification of Zinquin with acetic acid. The process typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography and crystallization to achieve high purity levels required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Zinquin AM ester primarily undergoes hydrolysis reactions in biological systems. The AM ester is cleaved by cytosolic esterases to release Zinquin, which then binds to zinc ions. This binding results in a fluorescent signal that can be detected using various imaging techniques .

Common Reagents and Conditions

The hydrolysis of this compound requires the presence of cytosolic esterases, which are naturally occurring enzymes in living cells. The reaction conditions typically involve physiological pH and temperature, making it suitable for in vivo applications .

Major Products Formed

The major product formed from the hydrolysis of this compound is Zinquin, which fluoresces upon binding with zinc ions. This fluorescence is used to detect and quantify zinc ions in biological samples .

Scientific Research Applications

Mechanism of Action

Zinquin AM ester is retained in living cells because the AM ester is cleaved by cytosolic esterases to give Zinquin, which carries a negative charge, preventing its efflux across the plasma membrane. Zinquin then binds to zinc ions, resulting in a fluorescent signal that can be detected using various imaging techniques . This mechanism allows for the precise detection and quantification of zinc ions in living cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N2O7S

Molecular Weight

458.5 g/mol

IUPAC Name

acetyloxymethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate

InChI

InChI=1S/C22H22N2O7S/c1-14-4-8-19(9-5-14)32(27,28)24-20-11-18(10-17-7-6-15(2)23-22(17)20)29-12-21(26)31-13-30-16(3)25/h4-11,24H,12-13H2,1-3H3

InChI Key

BQPOGHLPUDKWHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)OCOC(=O)C)C=CC(=N3)C

Origin of Product

United States

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